The compound (6-Bromo-2-ethyl-4-phenyl-4H-quinazolin-3-yl)-acetic acid methyl ester is a member of the quinazoline family, characterized by its unique structural features and potential biological activities. Quinazolines are heterocyclic compounds that have garnered attention due to their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This specific compound incorporates a bromine atom at the sixth position, an ethyl group at the second position, and a phenyl group at the fourth position of the quinazoline ring, along with an acetic acid methyl ester moiety.
This compound can be synthesized through various chemical reactions involving quinazoline derivatives. The synthesis methods often utilize starting materials such as substituted hydrazones or diazonium salts derived from quinazoline precursors. The literature indicates that derivatives of quinazoline, including those with bromine substitutions, have been synthesized and studied for their biological activities .
The compound falls under the classification of heterocyclic organic compounds, specifically within the quinazoline derivatives. It is further categorized as an ester due to the presence of the methyl ester functional group.
The synthesis of (6-Bromo-2-ethyl-4-phenyl-4H-quinazolin-3-yl)-acetic acid methyl ester typically involves several steps:
Key technical details include controlling reaction conditions such as temperature and pH during each step to optimize yield and purity. Analytical techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are employed to monitor progress and confirm product identity .
The molecular formula for (6-Bromo-2-ethyl-4-phenyl-4H-quinazolin-3-yl)-acetic acid methyl ester is . Its structure features:
The compound's molecular weight is approximately 373.24 g/mol. Structural elucidation can be achieved through spectroscopic methods, providing insights into functional groups and molecular geometry.
The compound can undergo various chemical reactions typical for quinazolines:
Reactions are typically monitored using chromatographic techniques to ensure completeness and identify by-products. Reaction conditions such as solvent choice and temperature are critical for optimizing yields.
The mechanism of action for compounds like (6-Bromo-2-ethyl-4-phenyl-4H-quinazolin-3-yl)-acetic acid methyl ester often involves interaction with biological targets such as enzymes or receptors:
Biological assays are typically conducted to evaluate the efficacy of these compounds against specific targets, providing quantitative data on their inhibitory concentrations (IC50 values).
The physical properties of (6-Bromo-2-ethyl-4-phenyl-4H-quinazolin-3-yl)-acetic acid methyl ester include:
Chemical properties include:
Relevant analytical data can be gathered from spectroscopic studies (NMR, IR) to confirm functional groups and assess purity .
The applications of (6-Bromo-2-ethyl-4-phenyl-4H-quinazolin-3-yl)-acetic acid methyl ester are primarily in medicinal chemistry:
Quinazoline-based compounds demonstrate exceptional versatility in drug design due to their capacity for binding diverse biological targets through multiple mechanisms. The scaffold's nitrogen-rich aromatic system facilitates hydrogen bonding, π-π stacking, and electrostatic interactions with enzyme active sites. Notably, over 15 FDA-approved drugs incorporate this core, primarily targeting oncological pathways:
Table 1: Clinically Approved Quinazoline-Based Therapeutics
| Drug Name | Therapeutic Target | Clinical Application |
|---|---|---|
| Gefitinib | EGFR tyrosine kinase | Non-small cell lung cancer |
| Erlotinib | EGFR tyrosine kinase | Pancreatic/lung cancer |
| Afatinib | EGFR/HER2 kinases | Metastatic breast cancer |
| Vandetanib | VEGFR/RET kinases | Medullary thyroid carcinoma |
These agents validate the quinazoline nucleus as a platform for inhibiting tyrosine kinases—enzymes critical in cancer cell proliferation and angiogenesis [1] [7]. Beyond oncology, quinazoline derivatives exhibit documented antimicrobial, antiviral, antihypertensive, and anti-inflammatory activities, underscoring their broad therapeutic relevance [5]. The scaffold's synthetic versatility enables systematic structural diversification at positions 2, 4, 6, and 8, allowing precise tuning of electronic properties, steric bulk, and binding affinity [1] [8].
The 4H-quinazolin-3-yl motif constitutes a distinct subclass characterized by a sp³-hybridized C4 carbon enabling chiral center formation and varied spatial orientations. Positional isomerism significantly influences biological activity: 2-oxo derivatives (quinazolinones) exhibit different hydrogen-bonding capacity compared to 4-oxo or 2,4-dioxo analogues [1]. The subject compound belongs to the 4-aryl-4H-quinazolin-3-yl structural family, featuring:
Table 2: Structural Classification of Key 4H-Quinazolin-3-yl Derivatives
| Substituent Pattern | Representative Compound | Biological Activity |
|---|---|---|
| 2-Alkyl-4-aryl-6-halo | (6-Bromo-2-ethyl-4-phenyl derivative) | Kinase inhibition |
| 2,3-Disubstituted-4-(3H)-quinazolinone | Halofuginone | Anti-protozoal/anti-fibrotic |
| 1,3-Disubstituted-2,3-dihydro | Methaqualone | Sedative-hypnotic |
| Fused pentacyclic systems | Saturated 1,6-naphthyridine-quinazolinone hybrids | Anti-amoebic |
The acetic acid ester at C3 represents a critical design element, enabling both direct target engagement and facile hydrolysis to active carboxylic acid metabolites [6] [8]. X-ray crystallography confirms that such 3-functionalized derivatives adopt a butterfly-like conformation when bound to kinase domains, with the phenyl ring and quinazoline core occupying hydrophobic pockets while the ester moiety extends toward solvent-accessible regions [7].
Strategic substitution at C6, C2, and C4 positions synergistically enhances target affinity and pharmacokinetic properties:
C6 Bromo Substituent:
C2 Ethyl Group:
C4 Phenyl Ring:
Quantitative structure-activity relationship (QSAR) models reveal that bromo substitution at C6 improves potency 3–5-fold against EGFR and VEGFR-2 kinases compared to unsubstituted analogues. Molecular dynamics simulations of PARP inhibitors demonstrate that brominated quinazolines maintain stable hydrogen-bond networks (occupancy >85% during 200ns trajectories) due to halogen-mediated anchoring [3] [7]. The ethyl-phenyl-bromo combination specifically enhances free energy of binding (ΔG = –9.31 kcal/mol) by filling a hydrophobic subpocket adjacent to the ATP-binding site [7].
The acetic acid methyl ester at C3 serves multiple strategic functions in drug design:
Pro-Drug Activation Pathway:
Synthetic Versatility:
Molecular Interactions:
Table 3: Comparative Properties of Ester vs. Carboxylic Acid Derivatives
| Property | Methyl Ester | Carboxylic Acid |
|---|---|---|
| logP (calculated) | 3.8 ± 0.3 | 2.6 ± 0.4 |
| Aqueous solubility (μg/mL) | 28.5 ± 3.2 | 145.7 ± 12.6 |
| VEGFR-2 IC₅₀ (nM) | 42.3 ± 5.1 | 8.9 ± 1.3 |
| Plasma stability (t₁/₂) | 2.7 hours | >24 hours |
Contemporary synthetic routes to such ester-functionalized quinazolines emphasize green chemistry principles: solvent-free cyclizations, microwave-assisted condensations, and recyclable nanocatalysts that improve atom economy (up to 92%) while minimizing hazardous waste [1]. Molecular modeling confirms that the ester's carbonyl oxygen forms water-mediated hydrogen bonds with Asn923 in VEGFR-2, while maintaining favorable ligand efficiency (LE = 0.42) and lipophilic efficiency (LipE = 5.1) [5] [7]. This balance between target engagement and developability profiles positions ester-functionalized quinazolines as promising candidates for further preclinical evaluation.
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: